Liposidomycin B -

Liposidomycin B

Catalog Number: EVT-1543143
CAS Number:
Molecular Formula: C42H67N5O21S
Molecular Weight: 1010.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.
Overview

Liposidomycin B is a member of the liposidomycin family, which are nucleoside antibiotics produced by certain strains of Streptomyces. These compounds are notable for their unique structural features and significant antibacterial properties, particularly against Mycobacterium species. The liposidomycins are characterized by a complex structure that includes a ribonucleoside core linked to a lipid moiety, which is crucial for their biological activity.

Source and Classification

Liposidomycin B is derived from the fermentation of Streptomyces griseosporeus and other related Streptomyces species. These bacteria are well-known for their ability to produce a wide variety of natural products, including antibiotics. Liposidomycin B belongs to the class of nucleoside antibiotics, which are characterized by their nucleobase and sugar components linked to various side chains that enhance their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of liposidomycin B has been explored through both biosynthetic and synthetic routes. A convergent synthesis approach has been developed to construct analogues of the liposidomycin core, focusing on controlling stereochemistry at each stereocenter. This involves the use of specific reagents and reaction conditions to achieve the desired configurations and functional groups necessary for biological activity .

Technical Details

The biosynthetic pathway involves the enzymatic transformation of simple precursors into complex structures. Key enzymes in this pathway include glycosyltransferases, which facilitate the attachment of sugar moieties to lipid components, and various modifying enzymes that alter the lipid side chains to enhance antibiotic efficacy .

Molecular Structure Analysis

Structure

Liposidomycin B has a complex molecular structure characterized by a ribonucleoside backbone linked to a unique lipid side chain. The core structure consists of a 5′-substituted uridine moiety with additional functional groups that contribute to its biological properties.

Data

The molecular formula for liposidomycin B is C₁₈H₃₃N₃O₇S, with a molecular weight of approximately 421.54 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to elucidate its structure and confirm its identity .

Chemical Reactions Analysis

Reactions

Liposidomycin B acts primarily by inhibiting bacterial cell wall synthesis. It targets the enzyme MraY, which is involved in the early stages of peptidoglycan biosynthesis. The interaction between liposidomycin B and MraY prevents the formation of lipid II, an essential precursor for cell wall construction in bacteria .

Technical Details

The inhibition mechanism involves binding to MraY, disrupting its function in transferring the sugar moiety from UDP-MurNAc to undecaprenyl phosphate, thereby halting peptidoglycan assembly. This action leads to bacterial cell lysis and death, making liposidomycin B an effective antibiotic against certain pathogens.

Mechanism of Action

Liposidomycin B exerts its antibacterial effects through competitive inhibition of MraY. By mimicking the natural substrates of this enzyme, liposidomycin B effectively blocks the enzyme's active site, preventing it from catalyzing necessary reactions in cell wall synthesis. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

Liposidomycin B is typically isolated as a white powder. Its solubility profile indicates it can dissolve in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Not extensively documented but generally remains stable under standard laboratory conditions.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Stability: Active in a neutral pH range but may degrade under extreme pH conditions.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and characterization .

Applications

Liposidomycin B has significant potential in scientific research as an antibiotic agent. Its unique mechanism of action against bacterial cell wall synthesis makes it a candidate for further development in treating infections caused by resistant bacterial strains. Additionally, studies continue into its potential applications in combination therapies with other antibiotics to enhance efficacy against multidrug-resistant organisms .

Introduction to Liposidomycin B

Definition and Classification as a Nucleoside Antibiotic

Liposidomycin B is a complex uridine-derived liponucleoside antibiotic characterized by a unique molecular architecture that integrates nucleoside and lipid components. Its chemical structure is defined by the systematic name and formula C₄₂H₆₇N₅O₂₁S, with a molecular weight of 1010.07 g/mol [1] [6] [9]. This natural product is classified within the broader category of nucleoside antibiotics, which mimic the structures of endogenous nucleotides to interfere with essential bacterial processes [2] [4]. Structurally, liposidomycin B features a uridine moiety linked to a complex lipophilic side chain through an aminoribose bridge, with additional functional modifications including a sulfate group that enhances its biological activity [2] [6]. The compound is produced by the actinomycete bacterium Streptomyces griseosporeus RK-1061 through non-ribosomal peptide synthetase pathways that assemble its hybrid nucleoside-lipid architecture [2] [5]. Its structural complexity presents significant synthetic challenges but also provides precise molecular targeting capabilities against bacterial enzymes [3].

Table 1: Key Chemical Properties of Liposidomycin B

PropertyValue
Molecular FormulaC₄₂H₆₇N₅O₂₁S
Molecular Weight1010.07 g/mol
PubChem CID443576
Hydrogen Bond Donors8
Hydrogen Bond Acceptors26
Rotatable Bonds28
Topological Polar Surface Area386.54 Ų
Bioactivity ClassificationMraY inhibitor (translocase I)

Historical Context in Antibiotic Discovery

The discovery of liposidomycin B in 1985 by Dr. Kiyoshi Isono and colleagues at the RIKEN Institute represented a strategic extension of earlier work on nucleoside antibiotics. This breakthrough emerged from a systematic exploration of microbial natural products targeting bacterial cell wall synthesis, building upon Isono's prior success in developing polyoxin—a nucleoside antibiotic that inhibits chitin synthases in fungi and was commercialized as an agricultural pesticide [2] [5]. The isolation of liposidomycin B was achieved using a targeted screening approach that employed bacterial membrane enzyme preparations (specifically Escherichia coli Y-10 particulate enzyme) as biological sensors to detect inhibitors of peptidoglycan biosynthesis [2]. This methodology reflected a significant evolution in antibiotic discovery paradigms during the 1980s, shifting from broad-spectrum screening to mechanism-based assays [4] [7]. Liposidomycin B's discovery marked the first reported natural inhibitor targeting translocase I (MraY), filling a critical gap in the antibiotic arsenal against peptidoglycan biosynthesis [2] [5]. This breakthrough stimulated global research into structurally related nucleoside antibiotics, ultimately leading to the identification of several pharmacologically significant analogs, including caprazamycins and muraminomycins [2].

Significance in Targeting Bacterial Peptidoglycan Biosynthesis

Liposidomycin B exerts its antibacterial effect through highly specific inhibition of the essential membrane enzyme phospho-N-acetylmuramoyl-pentapeptide transferase, universally known in bacteriology as MraY (or MurX in mycobacteria) and classified under the enzyme commission designation EC 2.7.8.13 [1] [2] [6]. This enzyme catalyzes the first membrane-committed step in bacterial peptidoglycan biosynthesis: the transfer of the phospho-N-acetylmuramic acid-pentapeptide moiety from UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp) to the membrane-embedded lipid carrier undecaprenyl phosphate (C₅₅-P). This reaction generates lipid I (undecaprenyl pyrophosphoryl-MurNAc-pentapeptide), a critical intermediate for subsequent peptidoglycan assembly [2] [8]. By selectively inhibiting this translocation step, liposidomycin B effectively halts the production of functional peptidoglycan—a structural component indispensable for bacterial cell integrity [6] [8].

Table 2: Key Enzymatic Targets in Bacterial Peptidoglycan Biosynthesis

Biosynthesis StageEnzymeFunctionInhibitors
Cytoplasmic stepsMur enzymesPrecursor synthesisFosfomycin (MurA)
Membrane step IMraY (translocase I)Lipid I formationLiposidomycin B, caprazamycins
Membrane step IIMurGLipid II formationNot clinically exploited
Periplasmic stepsTranspeptidasesCross-linkingβ-lactams

The biological significance of liposidomycin B's mechanism is multifaceted. First, MraY represents an evolutionarily conserved target across diverse bacterial pathogens, including mycobacteria, making it broadly relevant for antibiotic development [2] [8]. Second, because this enzyme has no functional equivalent in mammalian cells, inhibitors like liposidomycin B exhibit selective toxicity against bacteria without harming host cells—a characteristic confirmed by its lack of cytotoxicity against mammalian BALB/3T3 cell lines [2] [5]. Third, liposidomycin B demonstrates particular efficacy against Mycobacterium species, including Mycobacterium tuberculosis, which is especially significant given the urgent need for new antitubercular agents to combat drug-resistant strains [2] [5]. The compound's anti-mycobacterial activity stems from its ability to inhibit MurX, the mycobacterial homolog of MraY that plays an essential role in constructing the complex mycolyl-arabinogalactan-peptidoglycan (mAGP) core of the mycobacterial cell wall [2].

Table 3: Comparative Analysis of MraY Inhibitors

CompoundProducer OrganismStructural FeaturesDevelopment StatusKey Characteristics
Liposidomycin BStreptomyces griseosporeusUridyl liponucleoside with sulfateExperimentalFirst discovered MraY inhibitor
CaprazamycinStreptomyces sp.Liponucleoside without sulfateSemisynthetic derivativesSource of clinical candidate CPZEN-45
TunicamycinStreptomyces sp.UDP-GlcNAc analogResearch toolInhibits both MraY and eukaryotic enzymes
MuraymycinStreptomyces sp.Uridyl peptideExperimentalPotent against Gram-positives
SphaerimicinSphaerisporangium sp.Macrocyclic nucleosidePreclinicalImproved target affinity

The pharmacological significance of liposidomycin B extends beyond its direct antibacterial activity. It has served as a structural blueprint for developing next-generation antibiotics, most notably through structure-activity relationship studies that identified the critical role of its lipophilic side chain in membrane interaction and the sulfate group in target binding [2] [3]. These insights directly facilitated the development of caprazamycins from Streptomyces species, which lack the sulfate group but retain potent MraY inhibition [2]. Further medicinal chemistry optimization of caprazamycins yielded CPZEN-45, a semisynthetic derivative currently in advanced development as an antituberculosis agent [2] [5]. This progression from liposidomycin B to clinical candidates underscores its enduring importance in antibiotic research. However, despite decades of investigation, no MraY inhibitor has yet reached clinical approval, highlighting both the challenges and opportunities in targeting this membrane-embedded enzyme [2] [8]. Recent structural biology advances, including elucidation of MraY-inhibitor complexes, provide renewed promise for rationally optimizing liposidomycin-inspired compounds to overcome pharmacokinetic limitations and bacterial resistance mechanisms [3] [8].

Properties

Product Name

Liposidomycin B

IUPAC Name

2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

Molecular Formula

C42H67N5O21S

Molecular Weight

1010.1 g/mol

InChI

InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1

InChI Key

LGBOBVYRTQDYBA-ZUGGQKJLSA-N

SMILES

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Synonyms

liposidomycin A
liposidomycin B
liposidomycin C
liposidomycins

Canonical SMILES

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Isomeric SMILES

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.